molecular formula C9H14F6N2O5S B13481837 Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone, bis(trifluoroacetic acid)

Cat. No.: B13481837
M. Wt: 376.28 g/mol
InChI Key: MUAQUYDCUWUBIK-UHFFFAOYSA-N
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Description

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone; bis(trifluoroacetic acid) is a complex organic compound that features a pyrrolidine ring, a sulfanone group, and trifluoroacetic acid moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of N-carbamate-protected amino alcohols, which undergo acid-promoted cyclization to form the pyrrolidine ring . The sulfanone group is then introduced through a series of oxidation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone undergoes various chemical reactions, including:

    Oxidation: The sulfanone group can be further oxidized to form sulfoxides and sulfones.

    Reduction: The imino group can be reduced to form secondary amines.

    Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone involves its interaction with various molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The sulfanone group can undergo redox reactions, affecting cellular redox balance and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: A simpler analog with a similar pyrrolidine ring but lacking the sulfanone group.

    Pyrrolidine-2,5-diones: Compounds with additional carbonyl groups, offering different reactivity and biological activity.

    Prolinol: A hydroxylated derivative of pyrrolidine with distinct pharmacological properties.

Uniqueness

Imino(methyl)(pyrrolidin-3-yl)-lambda6-sulfanone is unique due to the presence of the sulfanone group, which imparts distinct chemical reactivity and potential biological activity. Its combination of structural features makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H14F6N2O5S

Molecular Weight

376.28 g/mol

IUPAC Name

imino-methyl-oxo-pyrrolidin-3-yl-λ6-sulfane;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C5H12N2OS.2C2HF3O2/c1-9(6,8)5-2-3-7-4-5;2*3-2(4,5)1(6)7/h5-7H,2-4H2,1H3;2*(H,6,7)

InChI Key

MUAQUYDCUWUBIK-UHFFFAOYSA-N

Canonical SMILES

CS(=N)(=O)C1CCNC1.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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